molecular formula C4H6Br2 B13963512 1,3-Dibromo-2-methylprop-1-ene

1,3-Dibromo-2-methylprop-1-ene

Cat. No.: B13963512
M. Wt: 213.90 g/mol
InChI Key: ZGUSGHWDLWVHBI-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-methylprop-1-ene is an organic compound with the molecular formula C4H6Br2. It is a dibromoalkene, characterized by the presence of two bromine atoms attached to a propene backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-methylprop-1-ene can be synthesized through the bromination of 2-methylpropene. The reaction involves the addition of bromine (Br2) to the double bond of 2-methylpropene, resulting in the formation of the dibromo compound. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 2-methylpropene in the presence of a catalyst to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-methylprop-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-methylprop-1-ene involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets include nucleophilic sites on enzymes and other biological molecules, where it can form covalent bonds or induce conformational changes .

Properties

Molecular Formula

C4H6Br2

Molecular Weight

213.90 g/mol

IUPAC Name

1,3-dibromo-2-methylprop-1-ene

InChI

InChI=1S/C4H6Br2/c1-4(2-5)3-6/h2H,3H2,1H3

InChI Key

ZGUSGHWDLWVHBI-UHFFFAOYSA-N

Canonical SMILES

CC(=CBr)CBr

Origin of Product

United States

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